molecular formula C8H10O B047524 4-Methylanisole CAS No. 104-93-8

4-Methylanisole

Cat. No. B047524
Key on ui cas rn: 104-93-8
M. Wt: 122.16 g/mol
InChI Key: CHLICZRVGGXEOD-UHFFFAOYSA-N
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Patent
US07453013B2

Procedure details

In a 100 ml reactor containing argon gas, 2.44 g of 1-methoxy-4-methylbenzene (CAS Registration No. 104-93-8) [20 mmol] is dissolved in 39 ml of acetonitrile, with the addition of 1.0 ml of dimethyl sulfoxide [14.1 mmol] at 70° C. To the solution, 65 mg of Cu(OAc)2, 30 mg of FeSO4.7 H2O and 10 ml of water are added. Next, while stirring forcefully, 11.0 g of Na2S2O8, dissolved in 30 ml of water, are then added drop by drop. The reaction is ended after 120 minutes.
Quantity
2.44 g
Type
reactant
Reaction Step One
[Compound]
Name
FeSO4
Quantity
30 mg
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
39 mL
Type
solvent
Reaction Step Four
Quantity
65 mg
Type
catalyst
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][CH:4]=1.CS(C)=[O:12].[O-]S(OOS([O-])(=O)=O)(=O)=O.[Na+].[Na+]>C(#N)C.O.CC([O-])=O.CC([O-])=O.[Cu+2]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[O:12])=[CH:5][CH:4]=1 |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
2.44 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C
Step Two
Name
FeSO4
Quantity
30 mg
Type
reactant
Smiles
Step Three
Name
Quantity
11 g
Type
reactant
Smiles
[O-]S(=O)(=O)OOS(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
39 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
65 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Cu+2]
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Next, while stirring forcefully
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are then added drop by drop

Outcomes

Product
Details
Reaction Time
120 min
Name
Type
Smiles
COC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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